molecular formula C11H16O2 B148947 Spiro[5.5]undecane-2,4-dione CAS No. 1481-99-8

Spiro[5.5]undecane-2,4-dione

Cat. No. B148947
CAS RN: 1481-99-8
M. Wt: 180.24 g/mol
InChI Key: LKFBIHAJCFDIIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[5.5]undecane-2,4-dione is a chemical compound that belongs to the family of spiro compounds, which are characterized by a bicyclic system containing a single spiro atom that is shared between two rings. These compounds have been the subject of various studies due to their interesting chemical properties and potential applications in different fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of spiro[5.5]undecane derivatives has been explored through various methods. A domino autocatalytic reaction of imines with Meldrum's acid has been used to synthesize polyfunctionalized spiro[5.5]undecane derivatives with remarkable diastereoselectivity, forming up to six new bonds . Another approach involved the acid-catalyzed spiroannulation of 1-diazo compounds to yield dimethylspiro[5.5]undecane diones . Additionally, a nine-step synthetic scheme starting from a cyclopentadiene derivative was employed to prepare 4,4′-spirobi[pentacyclo[5.4.0.02,6.03,10.05,9]undecane], avoiding the use of hard-to-obtain starting materials . Lewis acid catalysts have also been utilized for a one-pot synthesis of substituted spiro[5.5]undecanes .

Molecular Structure Analysis

The molecular structure of spiro[5.5]undecane-2,4-dione and its derivatives has been determined using various techniques, including X-ray crystallography. The crystal and molecular structure of spiro[5,5]undeca-1,4,7,10-tetraene-3,9-dione was solved using three-dimensional X-ray counter data, revealing two cyclodienone rings joined by a common spiro carbon atom .

Chemical Reactions Analysis

Spiro[5.5]undecane derivatives undergo various chemical reactions. For instance, catalytic dehydrogenation of substituted spiro[5,5]undecanes has been studied to understand the effect of bulky alkyl groups on the ring transformation of the spiro[5,5]undecane system . Direct synthesis and subsequent reductions and palladium-catalyzed allylic substitutions have been performed on spiro[4,5]deca-2,7-diene-1,6-dione and spiro[5,5]undeca-2,8-diene-1,7-dione .

Physical and Chemical Properties Analysis

Scientific Research Applications

  • Synthesis and Characterization :

    • Spiro[5.5]undecane-2,4-dione has been used in the synthesis of novel spiro compounds, characterized by techniques such as X-ray single-crystal diffraction, IR, and elemental analysis. This research expands the understanding of spiro compound structures and properties (Zeng et al., 2010).
    • Another study explored the synthesis and resolution of enantiomeric trans,trans-spiro[5.5]undecane diols, contributing to the field of stereochemistry and the understanding of spiro compounds' absolute configuration (Brünner & Gerlach, 1994).
  • Development of Spirocyclic Compounds :

    • Research on enantio- and diastereo-selective synthesis of spirocyclic compounds, including spiro[5.5]undecane-2,4-dione, has been pivotal in creating compounds with potential applications in pharmaceuticals and materials science (Suemune et al., 1994).
    • Another study focused on the use of Rhodium(II)-carbenoid C–H insertion reactions in the synthesis of spiro[5.5]undecane-2,4-dione derivatives, illustrating a novel approach in organic synthesis (Aburel et al., 2000).
  • Pharmaceutical and Biological Activities :

    • Certain spiro[5.5]undecane-2,4-dione derivatives have been synthesized and evaluated for potential pharmaceutical applications, emphasizing the versatility of these compounds in drug development (Scott et al., 1985).

Safety And Hazards

The safety data sheet for Spiro[5.5]undecane-2,4-dione indicates that it has the GHS07 pictogram and a warning signal word . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

spiro[5.5]undecane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c12-9-6-10(13)8-11(7-9)4-2-1-3-5-11/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFBIHAJCFDIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407017
Record name spiro[5.5]undecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[5.5]undecane-2,4-dione

CAS RN

1481-99-8
Record name spiro[5.5]undecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[5.5]undecane-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[5.5]undecane-2,4-dione
Reactant of Route 2
Spiro[5.5]undecane-2,4-dione
Reactant of Route 3
Spiro[5.5]undecane-2,4-dione
Reactant of Route 4
Spiro[5.5]undecane-2,4-dione
Reactant of Route 5
Spiro[5.5]undecane-2,4-dione
Reactant of Route 6
Spiro[5.5]undecane-2,4-dione

Citations

For This Compound
9
Citations
ZWLM Qin-Guo, GUO Huan-Meia, ZLJ Fang-Fangb② - 结构化学(JIEGOU HUAXUE), 2010
Number of citations: 0
DB Ramachary, CF Barbas III - Chemistry–A European Journal, 2004 - Wiley Online Library
Here we report on our studies on combinations of amino acids and copper(I) for catalyzing multicomponent reactions (MCRs). We aimed to prepare both diene and dienophiles …
W Zeng, X Wang, Y Li, X Li, Y Zhang - Journal of Molecular Structure, 2022 - Elsevier
Two new spirocompounds have been obtained by two different routes. Compound A1 was prepared in a solution of TEAF to connect the trimethoxybenzyl unit with the dioxaspirounit by …
Number of citations: 3 www.sciencedirect.com
M Nojima, T Nagai, N Tokura - The Journal of Organic Chemistry, 1968 - ACS Publications
Results A. 1-(4-Pentenyl) cyclohexanol System.—The ace-tolysis of l-(A4-pentenyl) cyclohexanol (I) was performed in the presence of 2 mol equiv of Ác20 to I at 75 under the foregoing …
Number of citations: 7 pubs.acs.org
AA Frimer, V Marks, P Gilinsky-Sharon… - The Journal of …, 1995 - ACS Publications
Three reductones, 2, 3-dihydroxy-4, 4-diphenyl-2, 5-cyclohexadien-l-one (11), 3, 4-dihydroxycoumarin (35), and 3, 4-dihydroxyspiro [5.5] undecan-3-en-4-one (64), were prepared and …
Number of citations: 25 pubs.acs.org
H Hiemstra, H Wynberg - Journal of the American Chemical …, 1981 - ACS Publications
Reactionsbetween aromatic thiols and conjugated cycloalkenones afford optically active 3-arylthiocycloalkanones, when chiral bases are used as catalysts. This paper reports a …
Number of citations: 618 pubs.acs.org
M Sharma, V Deekshith, A Semwal, D Sriram… - Pain and Therapy, 2012 - Springer
Introduction Neuropathic pain is a complex, chronic pain state that is usually accompanied by tissue injury. With neuropathic pain, the nerve fibers themselves may be damaged, …
Number of citations: 22 link.springer.com
Z Shi, Y Zhao, W Cao, S Zhang… - Synthetic Communications …, 2009 - Taylor & Francis
A series of spiro compounds with polyfluoroalkyl and phosphonate ester groups has been synthesized via several steps. The structures of these compounds were confirmed by 1 H NMR…
Number of citations: 2 www.tandfonline.com
縣功, 川島健也, 青野哲也 - YAKUGAKU ZASSHI, 1975 - jstage.jst.go.jp
UDC 547. 293'435 09: 615. 31. o76.9 Page 1 No. 8 - / 1013 &aut "assif AKUGAKU ZASSHI UDC 547. 293'435 09: 615. 31. o76.9 95 (8) 1013–1016 (1975) -- - - - . . Cyclooctane-1,5-…
Number of citations: 2 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.